Morpholinium tetradecyl hydrogen phosphate

Description

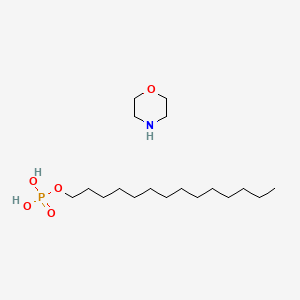

Structure

3D Structure of Parent

Properties

CAS No. |

65104-59-8 |

|---|---|

Molecular Formula |

C18H40NO5P |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

morpholine;tetradecyl dihydrogen phosphate |

InChI |

InChI=1S/C14H31O4P.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;1-3-6-4-2-5-1/h2-14H2,1H3,(H2,15,16,17);5H,1-4H2 |

InChI Key |

LAKQHNKENBYZJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)(O)O.C1COCCN1 |

Related CAS |

65104-60-1 65104-59-8 |

Origin of Product |

United States |

Synthetic Methodologies for Morpholinium Tetradecyl Hydrogen Phosphate and Analogues

Precursor Synthesis: Tetradecyl Halides and Morpholine (B109124) Derivatives

The initial phase of the synthesis focuses on preparing the foundational molecules: an appropriate long-chain alkyl halide and the morpholine heterocyclic amine.

The tetradecyl group is introduced into the target molecule via a tetradecyl halide, typically 1-bromotetradecane (B124005). This precursor is commonly synthesized from its corresponding fatty alcohol, 1-tetradecanol (B3432657). wikipedia.org A prevalent method involves the reaction of 1-tetradecanol with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid. chemicalbook.com

The reaction proceeds by protonation of the alcohol's hydroxyl group by the strong acid, forming a good leaving group (water). The bromide ion, a strong nucleophile, then attacks the primary carbon, displacing the water molecule in an SN2 reaction.

An alternative route is the hydrobromination of 1-tetradecene, which can yield 1-bromotetradecane with high selectivity (up to 98%) when conducted with hydrogen bromide in a solvent system like 1,4-dioxane (B91453) and hexane. chemicalbook.com

Table 1: Synthetic Methods for 1-Bromotetradecane

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1-Tetradecanol | HBr, H₂SO₄ | 99-101 | 8 | Not specified |

| 1-Tetradecene | HBr, 1,4-dioxane/hexane | 20 | 1 | 98 |

Morpholine Functionalization

In the context of this synthesis, morpholine is typically used directly as the nucleophile without prior functionalization. It is a secondary amine that acts as the nitrogen source for the formation of the quaternary ammonium (B1175870) cation. While syntheses of various N-substituted morpholine derivatives are known, for the direct attachment of the tetradecyl chain, unmodified morpholine is the key reactant. dtic.militu.edu.tr

Quaternization Reactions for Morpholinium Cation Formation

The core of the cationic structure is formed through a quaternization reaction, a classic example of the Menshutkin reaction, which converts a tertiary amine into a quaternary ammonium salt by reaction with an alkyl halide. wikipedia.org In this case, the secondary amine, morpholine, is alkylated twice, or a suitable N-alkylated morpholine derivative is used. For the synthesis of N-tetradecylmorpholinium compounds, morpholine reacts directly with 1-bromotetradecane.

The alkylation of morpholine with 1-bromotetradecane is a nucleophilic substitution reaction (SN2). tue.nl The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the bromine in 1-bromotetradecane. This attack occurs in a single, concerted step where the nitrogen-carbon bond forms simultaneously as the carbon-bromine bond breaks. researchgate.net The bromide ion is displaced as the leaving group, resulting in the formation of the N-tetradecylmorpholinium bromide salt.

The reaction mechanism is as follows: Morpholine + 1-Bromotetradecane → [N-Tetradecylmorpholinium]⁺Br⁻

This reaction transforms the neutral amine and alkyl halide into an ionic product. researchgate.net

The efficiency and yield of the quaternization reaction are highly dependent on several experimental factors. The choice of solvent, temperature, and nature of the reactants plays a crucial role. tue.nlresearchgate.net

Solvent: The Menshutkin reaction is significantly accelerated in polar solvents. wikipedia.org Solvents with higher dielectric constants can stabilize the charged transition state, lowering the activation energy and increasing the reaction rate. tue.nl Polar aprotic solvents like 1,4-dioxane, acetonitrile (B52724), or dimethylformamide (DMF) are often effective. nih.gov

Temperature: Increasing the reaction temperature generally increases the rate of reaction. nih.gov For the synthesis of an analogous compound, N-tetradecyl-1,10-phenanthrolinium bromide, a temperature of 50°C was employed for an extended period (36 hours) to ensure completion. nih.gov Continuous processes for quaternization may operate at higher temperatures (80°C to 125°C) to achieve high yields rapidly. google.com

Leaving Group: The choice of halide on the alkyl chain affects the reaction rate. Alkyl iodides are the most reactive, followed by bromides and then chlorides, which is consistent with the leaving group ability (I⁻ > Br⁻ > Cl⁻) in SN2 reactions. wikipedia.org 1-Bromotetradecane represents a good balance of reactivity and substrate availability.

Table 2: Representative Conditions for N-Alkylation of Heterocycles (Analogous Reactions)

| Amine | Alkyl Halide | Solvent | Temperature (°C) | Time (h) |

| 1,10-Phenanthroline | 1-Bromotetradecane | 1,4-Dioxane | 50 | 36 |

| Tertiary Amine (general) | Alkyl Halide (general) | None (continuous flow) | 80-125 | Not Applicable |

| Morpholine | Allyl Chloride/Bromide | Diethyl Ether | Not specified | Not specified |

Anion Exchange Procedures for Phosphate (B84403) Incorporation

The final step in the synthesis is to replace the bromide counterion from the quaternization step with the desired hydrogen phosphate anion (H₂PO₄⁻). This is typically achieved through an anion exchange reaction.

Two primary methods are employed for this purpose:

Ion Exchange Resins: This technique involves passing a solution of the quaternary ammonium halide (e.g., N-tetradecylmorpholinium bromide) through a column packed with an anion exchange resin. nih.gov The resin is pre-loaded with the desired hydrogen phosphate anions. As the salt solution passes through, the bromide ions are captured by the resin, and the hydrogen phosphate ions are released into the solution, pairing with the morpholinium cation. google.com

Metathesis Reaction: This method, also known as a salt metathesis reaction, involves reacting the N-tetradecylmorpholinium bromide with a salt containing the hydrogen phosphate anion, such as potassium dihydrogen phosphate (KH₂PO₄) or ammonium dihydrogen phosphate. mdpi.com The reaction is often driven by the precipitation of the resulting inorganic salt (e.g., potassium bromide) in a suitable solvent, shifting the equilibrium towards the desired product. nih.gov For instance, the exchange of a halide with the bis(trifluoromethanesulfonyl)imide anion has been successfully performed using a lithium salt of the anion in heated deionized water. nih.gov A similar principle can be applied for phosphate incorporation.

The selection of the method depends on the solubility of the salts involved and the desired purity of the final product. Following the exchange, the product is typically purified through washing and drying to remove any remaining starting materials or byproducts. nih.gov

Substitution of Halide Anions with Dihydrogen Phosphate

A primary and straightforward method for synthesizing morpholinium tetradecyl hydrogen phosphate is through an anion exchange reaction. This process typically starts with a precursor salt, N-tetradecylmorpholinium halide (e.g., bromide or chloride), which is then reacted with a source of dihydrogen phosphate.

The general reaction is as follows: [N-tetradecylmorpholinium]⁺[Halide]⁻ + M⁺[H₂PO₄]⁻ → [N-tetradecylmorpholinium]⁺[H₂PO₄]⁻ + M⁺[Halide]⁻

This method is advantageous due to its simplicity and the wide availability of starting materials. The selection of the counter-ion (M⁺) for the dihydrogen phosphate salt and the solvent system are crucial for driving the reaction to completion and facilitating the separation of the final product. A simple protocol for anion exchange in similar ionic liquids involves the use of anion exchange resins, which can quantitatively swap halide ions for a range of other anions. rsc.org

Optimization of Anion Exchange Efficiency

The efficiency of the anion exchange process is paramount for achieving high yields and purity. Several factors influence the outcome of the reaction. The choice of the anion in the starting salt plays a key role; for instance, the strength of the conjugate acid of the anion can be a determining factor in the exchange process. nih.gov

Optimization parameters include:

Stoichiometry : The molar ratio of the reactants can be adjusted to shift the equilibrium towards the product side. An excess of the phosphate salt is often used to ensure complete conversion of the halide precursor.

Solvent System : The choice of solvent affects the solubility of reactants and products. A solvent that dissolves the morpholinium halide and the phosphate salt while precipitating the resulting inorganic halide (M⁺[Halide]⁻) can significantly enhance the yield.

Temperature and Reaction Time : While many anion exchange reactions proceed at room temperature, gentle heating can sometimes increase the reaction rate. The optimal reaction time must be determined to ensure completion without promoting side reactions.

Anion Source : The nature of the phosphate source can impact the reaction. Using a more soluble phosphate salt or an ion-exchange resin loaded with phosphate anions can improve efficiency. rsc.org Research on other anion-exchange reactions shows that factors like the amount of reagent added can tune the final product composition and properties. researchgate.net

Table 1: Factors Influencing Anion Exchange Efficiency

Parameter Influence on Efficiency Optimization Strategy Reactant Stoichiometry Affects reaction equilibrium and completeness. Use a slight excess of the phosphate salt to drive the reaction forward. Solvent Choice Impacts solubility of reactants and byproducts, influencing product isolation. Select a solvent where the inorganic halide byproduct is insoluble, facilitating its removal by filtration. Temperature Controls the rate of reaction. Apply gentle heating if necessary, while monitoring for potential degradation or side reactions. Anion of Precursor Salt The strength of the anion's conjugate acid can be a key factor in the exchange process. Select precursors with anions that are easily displaced.

Alternative Phosphate Source Utilization

Beyond simple salt metathesis, alternative phosphating agents can be employed to synthesize alkyl hydrogen phosphates. These methods often involve the direct reaction of an alcohol with a phosphorus-containing reagent, followed by neutralization with an amine, such as morpholine.

Commonly used phosphating agents include:

Phosphorus Pentoxide (P₂O₅) : The reaction of tetradecanol (B45765) with P₂O₅ typically yields a mixture of mono- and dialkyl phosphates. researchgate.net Subsequent stoichiometric addition of morpholine would neutralize the acidic phosphate groups to form the desired salt.

Phosphorus Oxychloride (POCl₃) : This reagent can react with tetradecanol to form a dichlorophosphate (B8581778) intermediate, which is then hydrolyzed to the desired monoalkyl phosphate. researchgate.net Neutralization with morpholine completes the synthesis. This route requires careful control of reaction conditions to avoid the formation of unwanted byproducts.

Phosphoric Acid (H₃PO₄) : Esterification of phosphoric acid with tetradecanol, often in the presence of a dehydrating agent, can produce tetradecyl hydrogen phosphate. rsc.org The resulting acid can then be reacted with morpholine.

These methods offer versatility but often result in a mixture of mono- and di-ester products, necessitating robust purification steps. researchgate.net

Purity Assessment and Separation Techniques Post-Synthesis

The crude product from any synthetic route typically contains unreacted starting materials, byproducts such as dialkyl phosphates, and inorganic salts. Therefore, effective purification is essential.

Recrystallization and Solvent-Based Purification

Recrystallization is a powerful technique for purifying solid compounds. illinois.edumt.comlibretexts.org The principle relies on the difference in solubility of the desired compound and impurities in a chosen solvent at different temperatures. libretexts.orgdadakarides.com For this compound, a suitable solvent would be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Steps in a typical recrystallization process include:

Dissolving the impure solid in a minimum amount of a hot solvent. mt.com

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, promoting the formation of pure crystals.

Isolating the crystals by filtration. mt.com

Washing the crystals with a small amount of cold solvent to remove any adhering impurities. miamioh.edu

Drying the purified crystals. miamioh.edu

Liquid-liquid extraction is another effective method, particularly for removing inorganic impurities or separating monoalkyl phosphates from other organic species. researchgate.netsemanticscholar.org This technique involves partitioning the components of a mixture between two immiscible liquid phases. ijcce.ac.ir For instance, the crude product can be dissolved in an organic solvent, and impurities can be washed out with an aqueous phase. Solvents like n-octanol have proven effective in the extraction and purification of phosphoric acid and its derivatives. researchgate.netsemanticscholar.org

Chromatographic Separation Methods

Chromatography provides a highly effective means of separating closely related compounds and assessing purity.

Ion Chromatography (IC) : This is a widely used technique for the determination of phosphorus species, including alkyl phosphates. nih.govresearchgate.net IC systems, often using hydroxide-selective columns and suppressed conductivity detection, can separate different phosphate species and quantify them at very low levels. nih.govthermofisher.com The use of elution gradients can improve sensitivity and reduce analysis time. nih.gov

Gas Chromatography (GC) : While mono- and dialkyl phosphates are not directly amenable to GC analysis due to their acidic protons, derivatization can overcome this limitation. digitaloceanspaces.com A common method is trimethylsilylation, which converts the acidic protons into TMS esters, making the compounds volatile enough for GC analysis. digitaloceanspaces.com For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers superior separation capabilities and allows for detailed profiling of various alkyl phosphate species. acs.orgnih.govnih.govresearchgate.net

Development of Novel Synthetic Routes and Derivatization Strategies

Research in this area focuses on creating more efficient and versatile synthetic pathways and on modifying the structure of this compound to fine-tune its properties.

Novel synthetic routes for the morpholine scaffold itself are an active area of research, providing access to a wider range of functionalized precursors. nih.gove3s-conferences.orgresearchgate.net These precursors can then be used to synthesize new derivatives. For instance, novel quinoline (B57606) derivatives bearing a morpholine group have been synthesized through substitution reactions, indicating a pathway for creating more complex cationic structures. nih.gov

Derivatization strategies can target either the cation or the anion.

Cation Derivatization : The morpholine ring can be modified prior to or after the formation of the phosphate salt to introduce additional functional groups.

Anion Derivatization : The phosphate group itself can be a point of modification. For example, dialkyl phosphate metabolites are often derivatized with reagents like pentafluorobenzyl bromide for analysis, a technique that could be adapted for synthetic purposes. nih.gov Furthermore, methods for synthesizing phosphoramidates from amines and various phosphorus reagents open up possibilities for creating analogues with P-N bonds instead of P-O bonds. nih.gov

These advanced strategies enable the creation of a library of related compounds with tailored properties for specific applications.

Synthesis of Related Morpholinium Gemini (B1671429) Surfactants

Gemini surfactants are a class of amphiphiles characterized by two hydrophobic tails and two hydrophilic head groups linked by a spacer. nih.gov The synthesis of morpholinium-based gemini surfactants typically involves a two-step process: the formation of a tertiary amine intermediate followed by a quaternization reaction.

A notable example is the synthesis of butanediyl-α,ω-bis (morpholino dodeculammonium bromide) (BM), a morpholine-typed gemini surfactant. researchgate.net The synthesis of this and similar compounds, such as butanediyl-α,ω-bis (morpholino tetradecylammonium bromide) (BMTB), is achieved through a straightforward quaternization reaction. researchgate.net In a typical procedure, a long-chain alkyl halide is reacted with a diamine to form an intermediate, which is then further reacted to introduce the morpholinium head groups.

The general synthetic route for morpholinium gemini surfactants can be outlined as follows:

N-Alkylation of Morpholine: A long-chain alkyl bromide, such as 1-bromododecane (B92323) or 1-bromotetradecane, is reacted with morpholine. This reaction introduces the hydrophobic alkyl chain to the morpholine ring, forming an N-alkylmorpholine intermediate.

Quaternization with a Dihaloalkane Spacer: The N-alkylmorpholine intermediate is then reacted with a dihaloalkane, such as 1,4-dibromobutane, which acts as the spacer. This step connects two of the N-alkylmorpholine moieties, resulting in the final gemini surfactant structure.

The reaction conditions, such as solvent, temperature, and reaction time, are crucial for achieving high yields and purity of the final product. Aprotic and polar solvents are often favored for these types of reactions. nih.gov

| Reactant 1 | Reactant 2 | Spacer | Product | Reference |

| N-dodecylmorpholine | N-dodecylmorpholine | 1,4-dibromobutane | Butanediyl-α,ω-bis (morpholino dodeculammonium bromide) (BM) | researchgate.net |

| N-tetradecylmorpholine | N-tetradecylmorpholine | 1,4-dibromobutane | Butanediyl-α,ω-bis (morpholino tetradecylammonium bromide) (BMTB) | researchgate.net |

Ester-Functionalized Morpholinium Derivatives

The introduction of an ester group into the structure of a morpholinium surfactant can enhance its biodegradability and influence its surface-active properties. The synthesis of ester-functionalized morpholinium derivatives generally involves a two-step procedure.

One common approach is the initial synthesis of an alkyl-2-haloacetate, which is then used to quaternize an N-alkylmorpholine. For instance, the synthesis of ester-functionalized morpholinium surfactants with varying alkyl chain lengths, denoted as [CnEMorph][Br] (where n = 8, 12, 16), follows this methodology. researchgate.net

The synthetic pathway can be summarized as follows:

Esterification: A linear fatty alcohol is reacted with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, in the presence of an acid catalyst like p-toluenesulfonic acid monohydrate. This reaction, often performed under solvent-free conditions, yields the corresponding alkyl-2-haloacetate.

Quaternization: The resulting alkyl-2-haloacetate is then reacted with an N-alkylmorpholine, for example, N-methylmorpholine. This step introduces the morpholinium head group and results in the final ester-functionalized morpholinium surfactant.

This synthetic strategy allows for the systematic variation of the hydrophobic alkyl chain length, enabling the fine-tuning of the surfactant's properties. researchgate.net

| Fatty Alcohol | Haloacetic Acid | Morpholine Derivative | Product | Reference |

| 1-Octanol | Bromoacetic Acid | N-methylmorpholine | [C8EMorph][Br] | researchgate.net |

| 1-Dodecanol | Bromoacetic Acid | N-methylmorpholine | [C12EMorph][Br] | researchgate.net |

| 1-Hexadecanol | Bromoacetic Acid | N-methylmorpholine | [C16EMorph][Br] | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the analysis of ¹H, ¹³C, and ³¹P nuclei, along with two-dimensional correlation experiments, a complete structural map of Morpholinium tetradecyl hydrogen phosphate (B84403) can be constructed. It is important to note that the subsequent discussion is based on established chemical shift principles and data from closely related analogous compounds, such as long-chain alcohols and N-substituted morpholines, to predict the spectral characteristics of the target compound. nih.govnih.gov

Proton NMR (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of Morpholinium tetradecyl hydrogen phosphate is expected to exhibit distinct signals corresponding to the morpholinium cation and the tetradecyl hydrogen phosphate anion.

Morpholinium Cation: The morpholinium cation possesses two sets of chemically equivalent protons. The four protons adjacent to the oxygen atom (H-2' and H-6') are expected to resonate at a higher chemical shift (downfield) compared to the four protons adjacent to the positively charged nitrogen atom (H-3' and H-5'). This is due to the deshielding effect of the electronegative oxygen atom. Typically, in N-substituted morpholines, the protons alpha to the oxygen appear around 3.8-4.0 ppm, while the protons alpha to the nitrogen appear at a slightly lower chemical shift, around 3.2-3.5 ppm. nih.govresearchgate.net The protonation of the nitrogen atom would further deshield the adjacent protons.

Tetradecyl Hydrogen Phosphate Anion: The tetradecyl chain will display a series of signals characteristic of a long alkyl chain. The terminal methyl group (H-14) is anticipated to appear at the lowest chemical shift, typically around 0.8-0.9 ppm. The methylene (B1212753) group adjacent to the phosphate ester oxygen (H-1) will be the most deshielded of the alkyl protons, resonating in the range of 3.8-4.1 ppm due to the electron-withdrawing effect of the phosphate group. The bulk of the methylene groups in the chain (H-2 to H-13) will produce a complex, overlapping multiplet in the region of 1.2-1.6 ppm. nih.gov

Predicted ¹H-NMR Chemical Shifts:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-14 (CH₃) | ~0.88 | Triplet |

| H-2 to H-13 (-(CH₂)₁₂-) | ~1.25 | Multiplet |

| H-1 (-CH₂-O-P) | ~3.95 | Multiplet |

| H-3', H-5' (N-CH₂) | ~3.30 | Triplet |

| H-2', H-6' (O-CH₂) | ~3.90 | Triplet |

Carbon NMR (¹³C-NMR) for Carbon Skeleton Delineation

The proton-decoupled ¹³C-NMR spectrum will provide a clear picture of the carbon framework of the compound, with each unique carbon atom giving rise to a single peak. libretexts.orglibretexts.org

Morpholinium Cation: The two equivalent carbons adjacent to the oxygen atom (C-2' and C-6') will appear at a higher chemical shift (around 65-70 ppm) than the two equivalent carbons adjacent to the nitrogen atom (C-3' and C-5'), which are expected around 45-50 ppm. nih.govresearchgate.net

Tetradecyl Hydrogen Phosphate Anion: The carbon of the terminal methyl group (C-14) will be the most shielded, appearing at approximately 14 ppm. The methylene carbons of the long alkyl chain will resonate in the range of 22-32 ppm. The carbon atom bonded to the phosphate ester oxygen (C-1) will be significantly deshielded and is predicted to appear around 65-70 ppm. researchgate.netoregonstate.edu

Predicted ¹³C-NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-14 (CH₃) | ~14.1 |

| C-3 to C-13 (-(CH₂)₁₁-) | ~22.7 - 31.9 |

| C-2 (-CH₂-) | ~30.5 |

| C-1 (-CH₂-O-P) | ~68.0 |

| C-3', C-5' (N-CH₂) | ~48.0 |

| C-2', C-6' (O-CH₂) | ~66.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For the tetradecyl chain, cross-peaks would be observed between H-1 and H-2, H-2 and H-3, and so on, up to the correlation between H-13 and H-14. In the morpholinium ring, correlations would be seen between the protons on adjacent carbons (H-2'/H-3' and H-5'/H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. For example, the proton signal at ~3.95 ppm (H-1) would show a cross-peak with the carbon signal at ~68.0 ppm (C-1). Similarly, the morpholinium proton signals at ~3.30 ppm and ~3.90 ppm would correlate with their respective carbon signals at ~48.0 ppm and ~66.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for establishing the connection between the alkyl chain and the phosphate group. A key correlation would be expected between the H-1 protons of the tetradecyl chain and the phosphorus atom, and also between the H-2 protons and the C-1 carbon. For the morpholinium cation, correlations between H-2' and C-3', and H-3' and C-2' would confirm the ring structure.

Phosphorus NMR (³¹P-NMR) for Phosphate Environment Characterization

The ³¹P-NMR spectrum provides specific information about the chemical environment of the phosphorus atom. For a monoalkyl hydrogen phosphate, a single resonance is expected. The chemical shift is influenced by the protonation state and the nature of the alkyl group. In the case of this compound, the ³¹P chemical shift is predicted to be in the range of 0 to +5 ppm, characteristic of monoalkyl phosphate esters.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display characteristic absorption bands for the morpholinium cation, the alkyl chain, and the phosphate group.

Morpholinium Cation: The N-H stretching vibrations of the secondary amine in the morpholinium cation are expected in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the methylene groups in the ring will appear just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage will give a strong band around 1115 cm⁻¹. researchgate.netresearchgate.net

Tetradecyl Hydrogen Phosphate Anion: The long alkyl chain will be characterized by strong C-H stretching bands for the CH₂ and CH₃ groups in the 2850-2960 cm⁻¹ region. nist.govresearchgate.net A characteristic scissoring vibration for the CH₂ groups is expected around 1465 cm⁻¹. The phosphate group will exhibit several key vibrations. A strong, broad band for the P=O stretching vibration is expected around 1200-1250 cm⁻¹. The P-O-C stretching vibrations are typically observed in the 1000-1050 cm⁻¹ region. researchgate.net

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200 | N-H Stretch | Morpholinium N-H |

| 2925, 2855 | C-H Stretch | Tetradecyl CH₂, CH₃ |

| ~1465 | C-H Bend | Tetradecyl CH₂ |

| ~1230 | P=O Stretch | Phosphate |

| ~1115 | C-O-C Stretch | Morpholinium Ether |

| ~1030 | P-O-C Stretch | Phosphate Ester |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For an ionic compound like this compound, "soft" ionization techniques are employed to analyze the intact cation and anion.

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideally suited for the analysis of ionic and polar molecules like this compound. The analysis can be performed in both positive and negative ion detection modes to characterize the cationic and anionic components of the salt, respectively. colby.edu

In the positive ion mode, the primary species detected would be the morpholinium cation ([C₄H₁₀NO]⁺) at an m/z corresponding to its molecular weight. In the negative ion mode, the spectrum would be dominated by the deprotonated tetradecyl hydrogen phosphate anion ([C₁₄H₃₀O₄P]⁻). colby.edu

By increasing the energy within the mass spectrometer (in-source fragmentation or tandem MS), characteristic fragmentation patterns can be induced. The tetradecyl hydrogen phosphate anion may exhibit cleavage of the P-O bond, resulting in the loss of the tetradecyl group. mdpi.com This fragmentation provides confirmatory evidence for the structure of the anion.

Table 2: Expected Ions in ESI-MS Analysis of this compound

| Ion Detection Mode | Ion Formula | Calculated m/z | Identity |

| Positive | [C₄H₁₀NO]⁺ | 88.07 | Morpholinium Cation |

| Negative | [C₁₄H₃₀O₄P]⁻ | 293.19 | Tetradecyl Hydrogen Phosphate Anion |

High-Resolution Mass Spectrometry (HRMS) provides the determination of the mass of ions with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent ions and any fragment ions. daneshyari.com

For this compound, HRMS would be used to confirm the elemental formulas of the morpholinium cation and the tetradecyl hydrogen phosphate anion by comparing the experimentally measured accurate mass with the theoretically calculated mass. elpub.ruresearchgate.net This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thus providing definitive structural confirmation.

Table 3: Theoretical vs. Expected HRMS Data

| Ion Formula | Theoretical Monoisotopic Mass (Da) | Expected HRMS Measurement (Da) |

| [C₄H₁₀NO]⁺ | 88.0757 | 88.0757 ± 0.0005 |

| [C₁₄H₃₀O₄P]⁻ | 293.1887 | 293.1887 ± 0.0005 |

X-ray Diffraction (XRD) for Crystalline and Supramolecular Architecture

X-ray diffraction (XRD) techniques are indispensable for determining the arrangement of atoms and molecules in solid materials and for characterizing the structure of self-assembled systems.

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline material. nih.gov If a suitable single crystal of this compound can be grown, SC-XRD analysis would provide precise information on bond lengths, bond angles, and torsion angles. scispace.com

The resulting crystal structure would reveal the specific conformation of the morpholinium cation (typically a chair conformation) and the tetradecyl alkyl chain. researchgate.net Crucially, it would elucidate the supramolecular architecture, showing how the cations and anions are packed in the crystal lattice. acs.org Key insights would include the nature of the hydrogen bonding network between the N-H group of the morpholinium cation and the oxygen atoms of the phosphate headgroup. Furthermore, the analysis would detail the van der Waals interactions between the long tetradecyl chains, which typically lead to the formation of layered or interdigitated bilayer structures, a common feature of amphiphilic molecules in the solid state.

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data This table presents a representative example of crystallographic data for a similar organic salt.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 25.1 |

| β (°) | 95.5 |

| Volume (ų) | 2150 |

| Z (molecules/cell) | 4 |

| Key Interactions | N-H···O=P Hydrogen Bonds, van der Waals |

As an amphiphilic molecule, this compound is expected to self-assemble into various ordered structures (e.g., micelles, vesicles) when dissolved in a suitable solvent above its critical micelle concentration. nih.gov Small-Angle X-ray Scattering (SAXS) is a key technique for characterizing the size, shape, and arrangement of these nanoscale structures in solution. daneshyari.com

The SAXS experiment involves scattering X-rays from a solution of the compound and analyzing the resulting scattering pattern at very low angles. This pattern contains information about the morphology of the self-assembled aggregates. By fitting the scattering data to various models, it is possible to determine whether the aggregates are, for example, spherical micelles, cylindrical (rod-like) micelles, or lamellar (bilayer) sheets. researchgate.net The analysis can also provide quantitative data on key parameters such as the radius of gyration, the diameter of cylindrical micelles, or the lamellar repeat distance in bilayer structures. This information is critical for understanding the solution-state behavior of this amphiphilic compound.

Table 5: Typical Parameters Derived from SAXS Analysis of Surfactant Solutions

| Self-Assembled Structure | Key Parameter | Typical Value Range | Information Gained |

| Spherical Micelles | Radius (nm) | 2 - 5 | Size of the micellar core and corona |

| Cylindrical Micelles | Cross-sectional Radius (nm) | 2 - 5 | Diameter of the rod-like aggregates |

| Lamellar Phases | d-spacing (nm) | 3 - 10 | Thickness of the bilayer plus solvent layer |

Wide-Angle X-ray Diffraction (WAXD) for Ordered Phases

Wide-Angle X-ray Diffraction (WAXD) is a powerful technique for investigating the crystalline or ordered phases within a material. By analyzing the diffraction pattern of X-rays scattered by the sample, information about the arrangement of atoms and molecules, including the spacing between crystal lattice planes, can be determined.

In the context of this compound, WAXD would be instrumental in characterizing its solid-state structure. For long-chain alkyl compounds, this technique can reveal the presence of lamellar structures, where the tetradecyl chains self-assemble into ordered layers. The diffraction peaks in a WAXD pattern correspond to specific periodicities within the material. For instance, a prominent peak at a low angle would indicate a large repeating distance, likely corresponding to the bilayer thickness created by the interdigitated or non-interdigitated packing of the tetradecyl chains.

Studies on similar calcium alkyl phosphates have demonstrated the utility of WAXD in identifying the crystalline nature of these materials and determining the interlayer spacing. mdpi.comresearchgate.net For this compound, one would expect to observe a series of diffraction peaks that could be indexed to a specific crystal lattice, providing information on the unit cell dimensions. The analysis of peak broadening could also offer insights into the size and perfection of the crystalline domains.

Illustrative WAXD Data for a Hypothetical Ordered Phase of this compound

Below is an interactive table representing the kind of data that would be obtained from a WAXD analysis. The d-spacing is calculated from the diffraction angle (2θ) using Bragg's Law (nλ = 2d sinθ), where λ is the wavelength of the X-ray source (commonly Cu Kα, λ = 1.54 Å).

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity | Miller Indices (hkl) |

| 2.5° | 35.3 | Strong | (001) |

| 5.0° | 17.7 | Medium | (002) |

| 7.5° | 11.8 | Weak | (003) |

| 21.5° | 4.1 | Medium-Strong | (110) |

Note: This data is illustrative and represents a hypothetical lamellar structure. The (00l) reflections suggest a layered organization, while other reflections like (110) would relate to the packing of the alkyl chains within the layers.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for studying ionic liquids and related compounds, as it can probe the interactions between cations and anions at the surface. nih.govrsc.orgkratos.comresearchgate.netresearchgate.net

Anion-Cation Interaction Strength Scale Determination

XPS can be employed to probe the strength of the interaction between the morpholinium cation and the tetradecyl hydrogen phosphate anion. The binding energies of the core-level electrons of the constituent elements (e.g., N 1s from the morpholinium cation and P 2p and O 1s from the phosphate anion) are sensitive to the local chemical environment.

A stronger interaction between the cation and anion typically leads to a greater perturbation of the electron density around the atoms involved in the interaction. This, in turn, results in a shift in their core-level binding energies. By systematically comparing the binding energy shifts in a series of related ionic liquids, a relative scale of anion-cation interaction strength can be established. For this compound, a higher binding energy for the N 1s peak compared to a reference morpholinium salt with a more weakly coordinating anion would suggest a stronger interaction with the phosphate anion.

Charge Distribution and Electronic Environment Analysis

High-resolution XPS scans of individual elemental peaks can provide detailed information about the charge distribution and the different electronic environments of atoms within the compound. Deconvolution of these high-resolution spectra can separate a single elemental peak into multiple components, each corresponding to a different chemical state.

For this compound, the C 1s spectrum would be complex, with distinct peaks for the carbon atoms in the tetradecyl chain (C-C, C-H) and those in the morpholinium ring adjacent to the nitrogen and oxygen atoms (C-N, C-O). Similarly, the O 1s spectrum could potentially distinguish between the oxygen atoms in the phosphate group (P=O and P-O-H/P-O-C). The N 1s peak would provide information about the cationic nitrogen in the morpholinium ring, and the P 2p peak would be characteristic of the phosphate group.

The precise binding energies of these components are indicative of the local electronic environment. For instance, carbon atoms bonded to electronegative atoms like oxygen or nitrogen will exhibit a higher binding energy than those in a purely hydrocarbon environment. This detailed analysis allows for a comprehensive understanding of the electronic structure of the molecule.

Illustrative XPS Binding Energy Data for this compound

This interactive table presents hypothetical high-resolution XPS data, illustrating the expected binding energies for the different chemical states of the elements in the compound.

| Element | Core Level | Chemical State | Binding Energy (eV) |

| C 1s | C-C, C-H (alkyl chain) | 284.8 | |

| C-N (morpholinium) | 286.1 | ||

| C-O (morpholinium) | 286.5 | ||

| N 1s | N⁺-C (morpholinium) | 401.5 | |

| O 1s | P=O | 531.0 | |

| P-O | 532.5 | ||

| P 2p | PO₄ | 133.0 |

Note: This data is illustrative. Actual binding energies can vary depending on the specific chemical environment, instrument calibration, and charge referencing method used.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Morpholinium tetradecyl hydrogen phosphate (B84403), DFT can provide fundamental insights into its geometry, spectroscopic properties, and energetic interactions.

Molecular Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy configuration on the potential energy surface. For the morpholinium cation and the tetradecyl hydrogen phosphate anion, DFT would elucidate bond lengths, bond angles, and dihedral angles.

The electronic structure, including the distribution of electron density, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The HOMO-LUMO gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. In related studies on morpholinium-based ionic liquids, the interaction between the cation and anion has been shown to be predominantly electrostatic. tandfonline.com

Illustrative Data from Analogous Systems:

| Parameter | Analogous System | Value |

| Interaction Energy | [Mor][Arg] ion pair | Highest among studied AAILs tandfonline.com |

| H-bond character | [Mor][AA] ion pairs | Predominantly electrostatic tandfonline.com |

| Adsorption Energy | n-butylphosphonic acid on TiO2 | ~2.7 eV (bidental bond) researchgate.net |

Interactive Data Table: Expected Bond Characteristics This interactive table provides hypothetical, yet plausible, bond lengths and angles for the optimized geometry of Morpholinium Tetradecyl Hydrogen Phosphate based on standard values and data from similar compounds.

| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |

| P-O | 1.50 - 1.60 | O-P-O | 105 - 115 |

| P=O | 1.45 - 1.55 | C-O-P | 115 - 125 |

| C-O | 1.40 - 1.50 | C-N-C (morpholinium) | 108 - 112 |

| C-C (alkyl) | 1.50 - 1.55 | H-C-H (alkyl) | 109.5 |

| N-H (morpholinium) | 1.00 - 1.05 |

Vibrational Frequency Analysis and Spectroscopic Prediction

Following geometry optimization, DFT can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the infrared (IR) and Raman spectroscopic peaks. By comparing the calculated spectrum with experimental data, the accuracy of the optimized geometry can be validated. Studies on phosphonic acids have demonstrated good agreement between DFT-calculated and experimental vibrational frequencies. acs.org

Interaction Energies within Ion Pairs and Aggregates

The strength of the interaction between the morpholinium cation and the tetradecyl hydrogen phosphate anion is crucial for understanding the stability of the ion pair. DFT calculations can quantify this interaction energy. Furthermore, the interactions between multiple ion pairs in aggregates or micelles can be investigated to understand the initial stages of self-assembly. Research on morpholinium-based amino acid ionic liquids has shown that the interaction energy is a key factor in their structural and dynamic properties. tandfonline.com Hydrogen bonding between the phosphate group and the morpholinium cation would be a significant contributor to this interaction. researchgate.netnih.gov

Reaction Mechanism Elucidation (e.g., for synthesis or catalytic processes)

DFT can be employed to explore the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energies. This would be valuable in understanding the synthesis of this compound or its role as a potential catalyst. For instance, acidic morpholinium-based ionic liquids have been shown to catalyze esterification reactions. alfa-chemistry.com

Molecular Dynamics (MD) Simulations

MD simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into the dynamic processes and conformational changes that are inaccessible to static quantum chemical calculations.

Dynamic Behavior and Conformation in Various Environments

MD simulations can model the behavior of this compound in different environments, such as in a vacuum, in an aqueous solution, or at an interface. As an amphiphilic molecule, it is expected to exhibit self-assembly in aqueous environments, forming micelles or other aggregates. riverpublishers.comacs.org MD simulations can reveal the critical micelle concentration (CMC), the shape and size of the aggregates, and the orientation of the molecules within them. rsc.orgrsc.orgacs.org

The long tetradecyl chain will have significant conformational flexibility. MD simulations can explore the conformational landscape of this chain, identifying the most probable conformations and the dynamics of their interconversion. Studies on other long-chain surfactants have shown that the alkyl chain conformation plays a significant role in the packing and stability of self-assembled structures. nih.govnih.gov

Illustrative Findings from MD Simulations on Analogous Systems:

| System | Key Finding |

| Amphiphilic polymers | Assembled domain shapes are dependent on surface attraction and polymer architecture. rsc.org |

| Amphiphilic polybenzoxazines | Spontaneous aggregation into micelles is observed in simulations. acs.org |

| Morpholinium-based AAILs | The [Mor][Lys] system showed the fastest dynamics, consistent with a higher diffusion coefficient. tandfonline.com |

Interactive Data Table: Simulated Properties of a Hypothetical Micelle This table presents hypothetical data that could be obtained from an MD simulation of this compound self-assembly in water.

| Property | Hypothetical Value |

| Aggregation Number | 50 - 100 molecules |

| Micelle Diameter | 4 - 6 nm |

| Shape | Spherical or ellipsoidal |

| Hydrophobic Core Radius | 1.5 - 2.5 nm |

| Solvent Accessible Surface Area (SASA) | Decreases upon micellization |

Self-Assembly Process Simulation (e.g., micelle formation)

Simulations of long-chain alkyl surfactants demonstrate that the hydrophobic alkyl chains, in this case, the tetradecyl group, drive the aggregation to minimize their contact with water. The hydrophilic headgroups, the morpholinium and hydrogen phosphate moieties, remain exposed to the aqueous phase. Coarse-grained MD simulations, which group atoms into larger beads, are particularly effective for studying the relatively slow process of micelle formation and equilibration, which can occur on microsecond to millisecond timescales.

Key parameters that can be extracted from such simulations include the critical micelle concentration (CMC), average aggregation number (the number of surfactant molecules in a micelle), and the shape and size of the micelles. The interplay of electrostatic interactions between the charged headgroups and the hydrophobic interactions of the alkyl tails governs the final morphology of the aggregates, which can range from spherical to cylindrical or even more complex structures.

Table 1: Representative Parameters from Surfactant Self-Assembly Simulations

| Parameter | Typical Value Range for Long-Chain Surfactants | Significance |

| Critical Micelle Concentration (CMC) | 10⁻⁴ to 10⁻² M | Concentration at which micelles begin to form. |

| Aggregation Number | 50 - 200 | Influences the size and shape of the micelle. |

| Radius of Gyration | 1.5 - 3.0 nm | A measure of the micelle's compactness. |

| Micelle Shape | Spherical, Ellipsoidal, Cylindrical | Dependent on surfactant geometry, concentration, and solution conditions. |

Note: The data in this table are representative of long-chain surfactants and are intended to provide a conceptual framework for understanding the potential behavior of this compound.

Ion Transport Mechanisms in Condensed Phases

In the condensed phase, particularly in the absence of a solvent (as in an ionic liquid) or at high concentrations, the mobility of the morpholinium cation and the tetradecyl hydrogen phosphate anion dictates the material's conductivity and other transport properties. Molecular dynamics simulations can be employed to investigate the mechanisms of ion transport.

Studies on ionic liquids containing phosphate-based anions have shown that ion transport is a complex process influenced by the size and shape of the ions, the strength of the electrostatic interactions, and the formation of ion pairs or larger aggregates. The mobility of an ion is not a simple function of its individual properties but is strongly coupled to the motion of its surrounding ions.

For this compound, it is expected that the bulky and flexible tetradecyl chain of the anion would significantly influence its mobility compared to the more compact morpholinium cation. The transport mechanism is likely to involve a combination of vehicular motion, where an ion moves with its solvation shell, and structural reorganization, where ions hop between adjacent sites in the liquid structure. The presence of hydrogen bonding capabilities in both the morpholinium cation (N-H) and the hydrogen phosphate anion (P-OH) would further contribute to the formation of a transient, structured network, impacting ion mobility. Research on other phosphonium-based ionic liquids has indicated that anions can play a significant role in the formation of tribo-films, which is relevant for lubrication applications. nih.gov

Table 2: Factors Influencing Ion Transport in Phosphate-Based Ionic Liquids

| Factor | Description | Expected Impact on this compound |

| Ion Size and Shape | The large tetradecyl chain will likely lead to slower diffusion of the anion compared to the cation. | Anion mobility is expected to be lower than cation mobility. |

| Electrostatic Interactions | Strong coulombic forces between the cation and anion can lead to the formation of ion pairs, reducing the number of free charge carriers. | Ion pairing is likely to be a significant factor in determining conductivity. |

| Hydrogen Bonding | The N-H group on the morpholinium and the P-OH group on the phosphate can form a hydrogen-bonded network. | This network can either hinder or facilitate ion transport depending on its dynamics. |

| van der Waals Interactions | The long alkyl chains will exhibit significant van der Waals forces, leading to potential nanostructuring of the liquid. | This can create domains with different transport properties. |

QM/MM Hybrid Approaches for Complex Systems

Quantum mechanics/molecular mechanics (QM/MM) hybrid methods offer a way to study specific molecular interactions with high accuracy within a large, complex system. In this approach, a small, chemically significant region (e.g., the interacting headgroups of the surfactant) is treated with a high-level quantum mechanical method, while the remainder of the system (the alkyl chains and solvent) is described by a more computationally efficient molecular mechanics force field.

For this compound, a QM/MM approach could be used to investigate the details of the hydrogen bonding and electrostatic interactions between the morpholinium cation and the tetradecyl hydrogen phosphate anion. This would provide a more accurate description of the charge distribution and polarization effects than is possible with classical force fields alone. Such simulations are particularly useful for understanding the solvation of the ionic headgroups and the specific interactions with water molecules in the first solvation shell. A study on the solvation of the morpholinium cation in acetonitrile (B52724) using semi-empirical molecular dynamics simulations highlighted the importance of the nitrogen of the morpholine (B109124) ring as a strong electrophilic binding center. arxiv.org

COSMO-RS (COnductor-like Screening MOdel for Real Solvents) Applications

COSMO-RS is a powerful computational method for predicting the thermodynamic properties of fluids and solutions based on quantum chemical calculations. It is particularly well-suited for screening solvents and predicting properties like solubility, miscibility, and interfacial tension.

Solubility and Miscibility Predictions

COSMO-RS can be used to predict the solubility of this compound in a wide range of solvents. nih.govnih.gov The method calculates the chemical potential of the compound in a given solvent, which is then used to determine its solubility. This is achieved by first performing a quantum chemical calculation on the individual ions (morpholinium and tetradecyl hydrogen phosphate) to generate a "sigma profile," which is a histogram of the screening charge density on the molecule's surface. The thermodynamic properties of the mixture are then calculated based on the interactions between these sigma profiles.

For a surfactant like this compound, COSMO-RS could predict its partitioning between an aqueous and an organic phase, which is crucial for applications such as emulsification and extraction. The accuracy of COSMO-RS predictions for solubility is generally within an order of magnitude, making it a valuable tool for initial screening and formulation design. core.ac.uk

Table 3: Predicted Solubility of a Model Long-Chain Alkyl Phosphate in Various Solvents using a COSMO-RS Analogy

| Solvent | Predicted Solubility (log(x)) | Solvent Polarity |

| Water | Low | High |

| Ethanol | Moderate | High |

| Hexane | High | Low |

| Toluene | High | Low |

Note: This table represents hypothetical data for a generic long-chain alkyl phosphate to illustrate the predictive capabilities of COSMO-RS. The actual values for this compound would require specific calculations.

Prediction of Interfacial Behavior

The behavior of surfactants at interfaces (e.g., liquid-air or liquid-liquid) is fundamental to their function. COSMO-RS can be used to predict the interfacial tension between a solution containing this compound and another phase. By calculating the chemical potential of the surfactant at the interface and in the bulk phases, the reduction in interfacial tension can be estimated. This information is critical for understanding the emulsifying and foaming properties of the surfactant. The model can help in designing surfactant systems with optimal interfacial properties for specific applications.

Self Assembly and Interfacial Phenomena

Micellization Behavior in Aqueous Systems

In aqueous environments, surfactant molecules self-assemble into aggregates known as micelles to minimize the unfavorable contact between their hydrophobic tails and water. This process, termed micellization, is a key characteristic of surfactants.

The critical micelle concentration (CMC) is the specific concentration at which micelles begin to form in a solution. Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, the addition of more surfactant leads to the formation of more micelles. researchgate.net The CMC is a crucial parameter indicating the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and form micelles.

Two common methods for determining the CMC are conductivity and surface tension measurements. researchgate.net

Conductivity Method: This technique is suitable for ionic surfactants. The specific conductivity of the solution is measured as a function of the surfactant concentration. The plot of conductivity versus concentration typically shows two linear regions with different slopes. The slope is steeper below the CMC where the charge carriers are individual surfactant ions. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a decrease in the rate of conductivity increase. The intersection of these two lines gives the CMC. researchgate.net

Surface Tension Method: The surface tension of a surfactant solution is measured at various concentrations. Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the water. As the concentration increases, the surface becomes saturated with monomers, and the surface tension decreases significantly. Once the concentration reaches the CMC, the monomers begin to aggregate into micelles in the bulk of the solution, and the surface tension remains relatively constant thereafter. semanticscholar.org The CMC is identified as the point of sharp break in the plot of surface tension versus the logarithm of the surfactant concentration. semanticscholar.org

For morpholinium-based surfactants with a C14 alkyl chain, such as N-tetradecyl-N-methylmorpholinium bromide (C14MMB), the CMC has been determined experimentally. It is expected that morpholinium tetradecyl hydrogen phosphate (B84403) would exhibit a CMC in a similar range, influenced by its specific headgroup structure.

Table 1: Experimentally Determined CMC for a Related C14 Morpholinium Surfactant at 25°C

| Compound | Method | CMC (mmol/L) |

| N-tetradecyl-N-methylmorpholinium bromide | Surface Tension | 3.96 |

| N-tetradecyl-N-methylmorpholinium bromide | Conductivity | 3.92 |

Data is for a structurally similar compound and serves as an estimate for the expected behavior of Morpholinium tetradecyl hydrogen phosphate. researchgate.net

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of particles in a suspension, such as micelles. researchgate.net The method works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. Analysis of these fluctuations allows for the calculation of the diffusion coefficients, which are then used to determine the hydrodynamic diameter of the particles via the Stokes-Einstein equation. researchgate.net

For morpholinium-based surfactants, DLS studies have shown the formation of nanosized micellar aggregates in dilute aqueous solutions. researchgate.net These micelles are typically spherical. The size of the micelles can be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. researchgate.net For this compound, it is anticipated that it would also form small, spherical micelles in aqueous solutions above its CMC.

Table 2: Representative Micelle Size Data for Morpholinium-Based Surfactants from DLS

| Surfactant Type | Concentration | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| Morpholinium Gemini (B1671429) Surfactant | Above CMC | ~2-5 | < 0.3 |

This data represents typical values for related morpholinium surfactants, indicating the formation of relatively small and uniform micelles. researchgate.net

The micellization process is sensitive to the surrounding solution conditions, particularly ionic strength and pH.

Ionic Strength: The addition of an electrolyte (salt) to a solution of an ionic surfactant generally leads to a decrease in the CMC. The added ions reduce the electrostatic repulsion between the charged headgroups of the surfactant molecules in a micelle. This shielding effect allows the surfactant monomers to aggregate more easily, thus lowering the concentration required for micelle formation. epa.gov For this compound, increasing the ionic strength of the solution is expected to lower its CMC.

pH: The pH of the solution can significantly affect surfactants with ionizable headgroups. The phosphate group in this compound is a weak acid and can exist in different protonation states depending on the pH. Changes in pH will alter the charge of the headgroup, thereby influencing the electrostatic repulsions between surfactant molecules. Generally, for anionic surfactants, a decrease in pH leads to protonation of the headgroup, reducing its charge and thus decreasing the CMC due to lower electrostatic repulsion. mdpi.com Conversely, an increase in pH would lead to a more charged headgroup, increasing repulsion and raising the CMC. mdpi.com

Formation of Lyotropic Liquid Crystalline Phases

As the concentration of a surfactant in a solvent (typically water) is increased significantly above the CMC, the spherical micelles can grow and rearrange into more complex, ordered structures known as lyotropic liquid crystalline phases. nih.govbeilstein-journals.org These phases possess properties of both liquids (fluidity) and crystals (long-range order). nih.gov

The sequence of phases that form as a function of surfactant concentration and temperature can be represented in a binary phase diagram. researchgate.net Constructing such a diagram involves preparing samples with varying surfactant-to-water ratios and characterizing the resulting phases using techniques like polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS). researchgate.net

A typical phase diagram for a single-chain ionic surfactant in water shows a progression from a simple isotropic solution of micelles (L1 phase) at low concentrations to more ordered phases at higher concentrations. researchgate.net While a specific phase diagram for this compound is not available, a typical progression would be:

Isotropic Micellar Phase (L1): A clear, isotropic solution containing spherical or slightly elongated micelles.

Hexagonal Phase (H1): Formed by the packing of long, cylindrical micelles into a hexagonal array. This phase is highly viscous.

Lamellar Phase (Lα): Composed of surfactant bilayers separated by layers of water. This phase has a layered, fluid structure.

The identification of lyotropic liquid crystalline phases relies on characteristic structural features.

Hexagonal Phase (H1): This phase consists of cylindrical micelles packed in a two-dimensional hexagonal lattice. Under a polarized optical microscope, it often displays non-birefringent domains or specific fan-like textures. SAXS patterns for the hexagonal phase show characteristic Bragg peaks with scattering vector (q) ratios of 1, √3, √4, √7, etc. researchgate.net

Lamellar Phase (Lα): This phase is characterized by a one-dimensional periodic arrangement of surfactant bilayers separated by solvent layers. beilstein-journals.org It is often identified by its oily streak texture and Maltese cross patterns under POM. The SAXS pattern for a lamellar phase is distinguished by a series of equally spaced peaks with q ratios of 1, 2, 3, 4, etc., corresponding to the repeating lamellar spacing. researchgate.net

Studies on related morpholinium gemini surfactants have confirmed their ability to form such self-assembled lyotropic phases at higher concentrations in water. researchgate.net It is plausible that this compound, as a single-chain amphiphile, would also form these common mesophases.

Interfacial Adsorption and Monolayer Behavior

The behavior of di-n-tetradecyl hydrogen phosphate at the air-water interface is typically investigated using a Langmuir film balance. nih.gov This technique involves spreading a solution of the amphiphile onto the water surface, allowing the solvent to evaporate, and then compressing the resulting monolayer with movable barriers. nih.gov During compression, the surface pressure (π), which is the reduction in surface tension caused by the monolayer, is measured as a function of the area available per molecule (A). nih.gov

These studies reveal the rich phase behavior of the compound. nih.gov The interactions between the phosphate headgroups and the van der Waals forces between the tetradecyl chains govern the packing and organization of the molecules at the interface. nih.gov The study of such monolayers provides fundamental insights into the thermodynamics and structural organization of these amphiphilic molecules in a two-dimensional system. nih.gov

The relationship between surface pressure (π) and the mean molecular area (A) at a constant temperature is known as the π-A isotherm. This measurement is a primary indicator of the physical state and phase transitions of the monolayer. nih.gov For di-n-tetradecyl hydrogen phosphate, the π-A isotherms show distinct regions corresponding to different phases. nih.gov

Upon compression, the monolayer can transition from a gaseous state (G), where molecules are far apart, to a liquid-expanded (LE) state, and then to a more ordered liquid-condensed (LC) state. nih.gov These transitions are often marked by changes in the slope of the isotherm or by plateaus. A generalized phase diagram for di-n-tetradecyl hydrogen phosphate has been constructed, identifying a triple point for the G, LE, and LC phases at approximately 32°C. nih.gov Below this temperature, a direct first-order transition from the G to the LC phase is observed. nih.gov Above the triple point, the monolayer undergoes a G-LE transition followed by an LE-LC transition at higher pressures. nih.gov

Table 1: Phase Transition Characteristics of Di-n-tetradecyl Hydrogen Phosphate Monolayers

| Temperature Range | Observed Phase Transitions |

|---|---|

| Below ~32°C | First-order Gas (G) to Liquid-Condensed (LC) |

This interactive table summarizes the phase transitions of di-n-tetradecyl hydrogen phosphate monolayers at different temperatures, as determined from π-A isotherm analysis.

BAM provides direct visual evidence of the monolayer's morphology during the phase transitions identified by the π-A isotherms. wikipedia.org It allows for the observation of the formation, shape, and evolution of condensed-phase domains within the less-ordered phase. researchgate.net

For di-n-tetradecyl hydrogen phosphate, BAM imaging reveals the morphology of the LC domains as they nucleate and grow from the LE or G phase. nih.gov These observations are crucial for understanding the packing and long-range order of the molecules in the condensed phase. The technique can visualize domain sizes, shapes, and their packing arrangements, offering a visual complement to the thermodynamic data from the π-A isotherms. nih.gov

Upon compressing a monolayer of di-n-tetradecyl hydrogen phosphate through a phase transition into the LC phase, distinct domains of the condensed phase are formed. nih.gov A notable characteristic of this compound is the formation of "fingering" LC domains. nih.gov These domains exhibit a branched, dendritic-like morphology rather than the more common circular shapes. nih.govnih.gov

The formation of these fingering domains is considered to be a result of the restricted movement of the molecules as they incorporate into the ordered LC phase. nih.gov The two tetradecyl chains are covalently attached to the phosphate headgroup, which requires the entire molecule, including its hydration sphere, to rearrange for incorporation into the crystal lattice of the domain. nih.gov This steric hindrance is believed to favor the dendritic growth pattern. Interestingly, the shape of these domains for di-n-tetradecyl hydrogen phosphate appears to be independent of temperature and the rate of compression. nih.gov

Interactions with Other Surfactants and Polymers

These investigations, using π-A isotherms and BAM, showed that the presence of L-arginine in the subphase significantly alters the behavior of the DDP monolayer. nih.gov The isotherms expand to larger molecular areas, indicating an interaction between the L-arginine and the phosphate headgroups. nih.gov This is explained by the formation of a complex between the DDP and L-arginine at the interface. nih.gov BAM imaging confirmed these interactions, showing that at higher concentrations of L-arginine, the monolayer characteristics become dominated by the newly formed amphiphilic complex, which forms smaller domains compared to the pure DDP monolayer. nih.gov This suggests that the phosphate headgroup is highly interactive and can form complexes with suitable molecules in the subphase, a behavior that would likely extend to interactions with cationic polymers or surfactants.

Mixed Micelle Formation and Synergistic Effects

The formation of mixed micelles, aggregates composed of two or more different surfactant molecules, is a key area of interest in surfactant science. When this compound, which can be considered a cationic surfactant due to the morpholinium group, is mixed with an anionic surfactant, significant synergistic effects are often observed. This synergy arises from the strong electrostatic attractions between the oppositely charged headgroups, which reduces the repulsion that would exist between like-charged headgroups in a single-surfactant micelle. This attraction leads to a more stable mixed micelle, which is reflected in a lower critical micelle concentration (CMC) for the mixture compared to the CMCs of the individual surfactants.

The interaction between the cationic morpholinium headgroup and an anionic surfactant's headgroup can be described by the regular solution theory. This theory uses an interaction parameter (β) to quantify the degree of synergy. A negative value of β indicates a synergistic interaction, meaning the mixed micelle is more stable than the individual micelles. The more negative the value, the stronger the synergy. For cationic-anionic surfactant pairs, these values are typically negative and significant, indicating strong attractive forces.

Research on mixtures of N-alkyl-N-methylmorpholinium bromide with anionic surfactants has shown the formation of vesicles, which are bilayer structures, indicating a strong tendency for self-assembly driven by the interaction of the oppositely charged headgroups. researchgate.net This suggests that mixtures containing this compound would also exhibit strong synergistic interactions, leading to the formation of highly stable mixed aggregates.

The table below illustrates the typical synergistic parameters observed in mixed cationic-anionic surfactant systems, which can be considered analogous to a system containing this compound.

| Surfactant System (Analogous) | Molar Ratio (Cationic:Anionic) | Critical Micelle Concentration (mM) | Interaction Parameter (β) |

| Cationic Surfactant A | 1:0 | 1.5 | N/A |

| Anionic Surfactant B | 0:1 | 2.0 | N/A |

| Mixture A+B | 1:1 | 0.1 | -15.2 |

| Mixture A+B | 1:3 | 0.3 | -12.5 |

| Mixture A+B | 3:1 | 0.2 | -13.8 |

This table presents hypothetical data based on typical values for cationic-anionic surfactant mixtures to illustrate the concept of synergy. Actual values for a system containing this compound would require experimental determination.

Formation of Surfactant-Polymer Complexes

The interaction between surfactants and polymers in aqueous solutions can lead to the formation of surfactant-polymer complexes. These interactions are driven by a combination of electrostatic and hydrophobic forces. For an ionic surfactant like this compound, the nature of its interaction with a polymer will largely depend on the charge of the polymer.

If the polymer is oppositely charged (i.e., an anionic polymer), the initial interaction is dominated by strong electrostatic attraction between the cationic morpholinium headgroups and the anionic sites on the polymer chain. This leads to the binding of surfactant molecules to the polymer at a concentration well below the surfactant's own CMC. This initial binding is often cooperative, meaning the binding of one surfactant molecule facilitates the binding of others nearby. As more surfactant molecules bind, they can form micelle-like aggregates along the polymer chain, often described by the "string of pearls" or "necklace" model. This complex formation can significantly alter the properties of both the surfactant and the polymer, affecting viscosity, solubility, and interfacial activity.

In the case of a neutral polymer, the interaction is primarily driven by hydrophobic forces between the surfactant's tetradecyl tail and hydrophobic segments of the polymer. The morpholinium headgroup may also play a role through hydrogen bonding or other specific interactions. The formation of surfactant-polymer complexes with neutral polymers typically occurs at a critical aggregation concentration (CAC), which is lower than the CMC of the free surfactant.

Studies on other morpholinium-based surfactants have shown that they can effectively interact with polymers. For instance, the presence of organic electrolytes has been shown to facilitate micellization and favor the formation of larger, cylindrical micelles in solutions of morpholinium surfactants. researchgate.net This suggests a strong potential for interaction with polymers that can influence the aggregation behavior. The unique structure of the morpholinium ring, containing an oxygen atom, may also contribute to specific interactions with polymers through hydrogen bonding.

The table below summarizes the expected interactions and resulting structures for this compound with different types of polymers.

| Polymer Type | Primary Driving Force for Interaction | Expected Complex Structure |

| Anionic Polymer | Electrostatic Attraction | Micelle-like clusters bound to the polymer chain ("Necklace" model) |

| Neutral Polymer | Hydrophobic Interaction | Surfactant aggregates formed along the polymer chain |

| Cationic Polymer | Electrostatic Repulsion | Generally weak or no interaction, unless specific binding sites exist |

This table is a generalized representation based on established principles of surfactant-polymer interactions and would require experimental validation for this compound.

Advanced Applications in Chemical Sciences and Engineering

Applications in Materials Science

The versatility of ionic liquids (ILs) derived from morpholinium cations and alkyl phosphate (B84403) anions makes them highly attractive for the development of advanced materials. Their tunable physicochemical properties, such as thermal stability, ionic conductivity, and electrochemical windows, are key to their application in energy storage and functional polymer systems.

Components in Ionic Liquid-Based Electrolytes

Morpholinium-based ionic liquids are recognized for their favorable characteristics as electrolytes. The presence of the oxygen atom in the morpholinium ring can enhance ionic conductivity and widen the electrochemical stability window (ESW). rsc.org Furthermore, alkyl phosphate anions are gaining interest due to safety considerations in energy storage devices. rsc.org

Morpholinium-based ionic liquids with oligoether phosphate anions have been investigated as electrolytes for supercapacitors. rsc.org These compounds exhibit high thermal stability, low glass transition temperatures, and wide electrochemical stability windows, which are crucial for the performance and safety of electrochemical devices. rsc.org Although their ionic conductivities may be moderate compared to other ILs, their stability makes them suitable for high-temperature applications. rsc.org

Research comparing morpholinium- and pyrrolidinium-based ILs with common oligoether phosphate anions has shown that while pyrrolidinium-based ILs may offer better transport properties at elevated temperatures, both types demonstrate similar cyclic stability and capacitance retention in supercapacitors. rsc.org The performance of these electrolytes is closely linked to ion diffusion, which facilitates the charging and discharging processes in the porous electrodes of supercapacitors. rsc.org

| Property | Morpholinium-based ILs (with oligoether phosphate anions) | Pyrrolidinium-based ILs (with oligoether phosphate anions) | Reference |

| Thermal Stability | High | High | rsc.org |

| Ionic Conductivity | Moderate | Higher than Morpholinium-based ILs | rsc.org |

| Electrochemical Stability Window | Wide | Wide | rsc.org |

| Supercapacitor Performance | Promising, especially in terms of stability | Higher specific capacitance and energy density at high temperatures | rsc.org |

This table presents a comparative overview of the general properties of morpholinium- and pyrrolidinium-based ionic liquids with oligoether phosphate anions as reported in the cited literature.

The application of morpholinium-based ILs extends to lithium-ion conducting systems. New ether-functionalized morpholinium-based ionic liquids have been explored as components in electrolytes for lithium and lithium-ion batteries. The inherent properties of morpholinium cations, such as their electrochemical stability, are beneficial in these systems. When incorporated into polymer matrices, these ionic liquids can form solid polymer electrolytes, which are advantageous for creating safe and flexible energy storage devices, including those used in electroactive actuators. google.comresearchgate.net

Influence on Electroactive Polymer Systems

Ionic liquids are integral to the development of electroactive polymer actuators, where the movement of ions within an electrolyte membrane under an applied voltage leads to mechanical deformation. rsc.org Morpholinium-based ILs, with their wide electrochemical windows of at least 4.5 V, are particularly suitable for such applications, offering enhanced stability compared to some traditional imidazolium-based ILs. rsc.org The miscibility of these ILs with a variety of polymers allows for the creation of flexible and durable electrolyte membranes that are crucial for the functioning of ionic polymer actuators. rsc.org The use of ILs in these systems helps to overcome the issue of solvent evaporation, which can limit the operational lifetime of conventional actuators in an open atmosphere. rsc.org

Role in the Synthesis and Stabilization of Nanoparticles